1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride
Overview
Description
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 4-(4-chlorophenoxy)butyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with piperazine under controlled conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
1-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-yl-N: Shares a similar phenoxy group but differs in its overall structure and applications.
Benzene, 1-chloro-4-phenoxy-: Another compound with a chlorophenoxy group, used in different chemical contexts.
Uniqueness: 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride is unique due to its specific piperazine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications .
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDXUNVZMPZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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